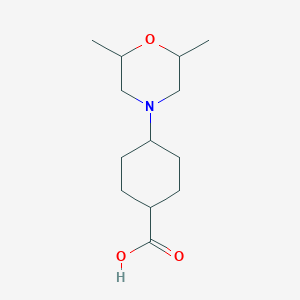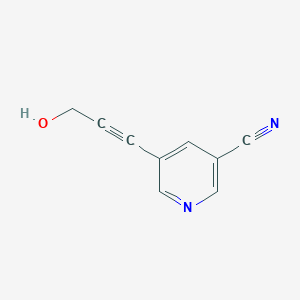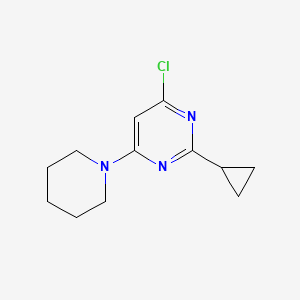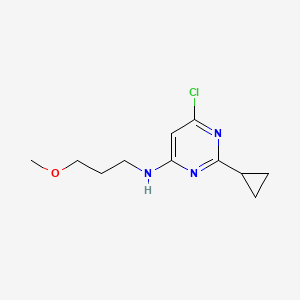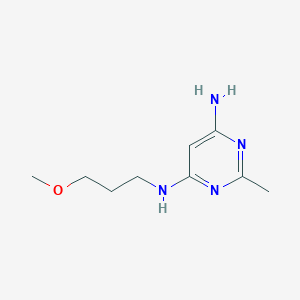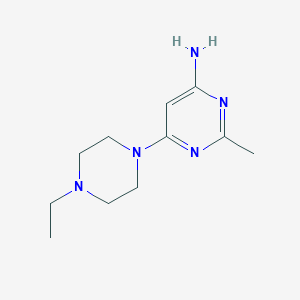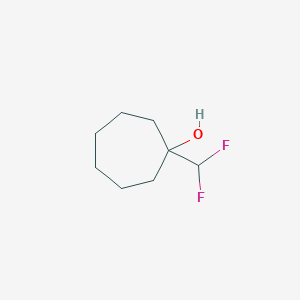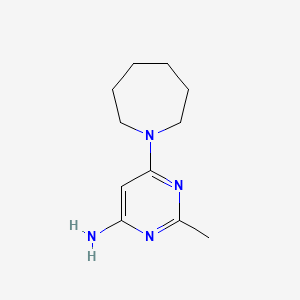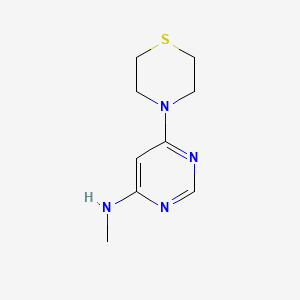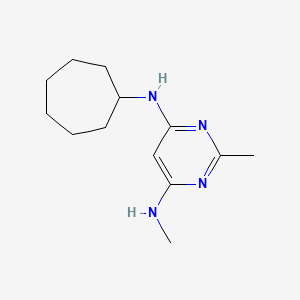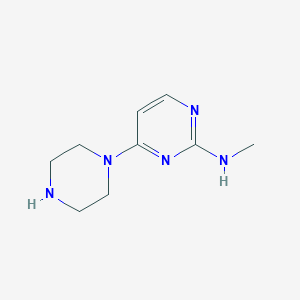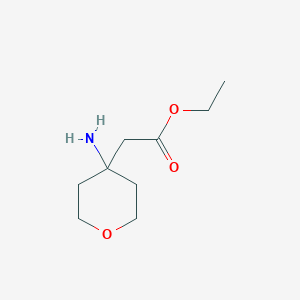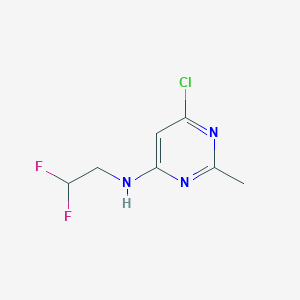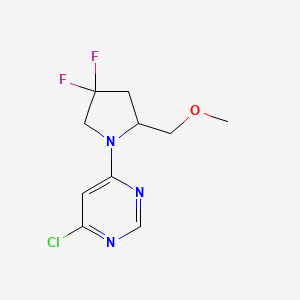
4-Chloro-6-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine
Übersicht
Beschreibung
“4-Chloro-6-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine” is a chemical compound that features a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “4-Chloro-6-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine” is not detailed in the available literature.Molecular Structure Analysis
The pyrrolidine ring in “4-Chloro-6-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine” allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
Non-Covalent Interaction Studies
4-Chloro-6-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine and its derivatives have been studied for their intramolecular non-covalent interactions. Research has focused on understanding the vibrational spectra and the nature of hydrogen bonds, van der Waals interactions, and other non-covalent interactions within these compounds (Zhang et al., 2018).
Nonlinear Optical (NLO) Properties
The pyrimidine ring, a component of the 4-Chloro-6-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine, has been explored for its applications in nonlinear optics (NLO). Studies have investigated the NLO properties of various pyrimidine derivatives, highlighting their potential in optoelectronic applications (Hussain et al., 2020).
Synthesis and Biological Activity
Research has also been conducted on the synthesis of various derivatives of this compound and their biological activities. For example, studies on the synthesis of 5‐Fluorotubercidin from 4‐chloropyrrolo[2,3‐d]pyrimidine and its biological activity against different cell types have been reported (Wang et al., 2004).
Chemical Transformations and Synthesis
The chemical transformations and synthesis methods involving pyrimidines, including the synthesis of stannylated pyrimidines and their applications in forming new carbon-carbon bonds through cross-couplings, have been studied. These studies provide insights into the versatile chemistry of pyrimidine derivatives (Majeed et al., 1989).
Molecular Electronic Potential Analysis
DFT calculations have been employed to analyze the molecular electronic potential (MEP) of pyrimidine derivatives. This research aids in understanding the photophysical properties of these molecules, which is crucial for their application in various fields (Hussain et al., 2020).
Pyrimidine Synthesis and Applications
The synthesis of various pyrimidine derivatives and their potential applications in the field of medicinal chemistry and agrochemicals have been explored. These studies highlight the diverse roles that these compounds can play in different sectors (Ghelfi et al., 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-6-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF2N3O/c1-17-4-7-3-10(12,13)5-16(7)9-2-8(11)14-6-15-9/h2,6-7H,3-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJGCQZRCLTDBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1C2=CC(=NC=N2)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



